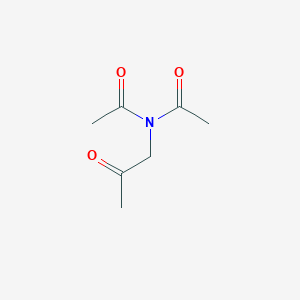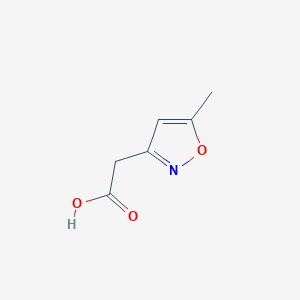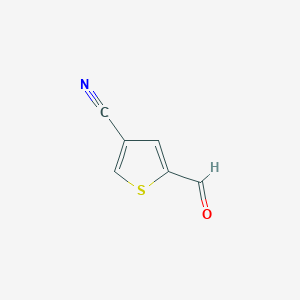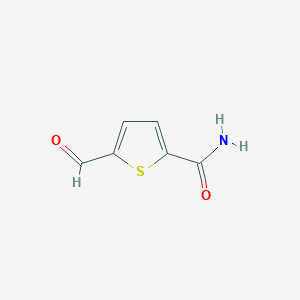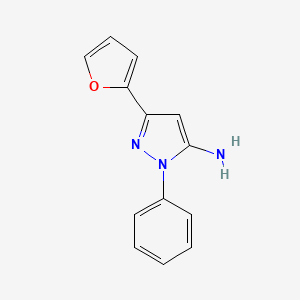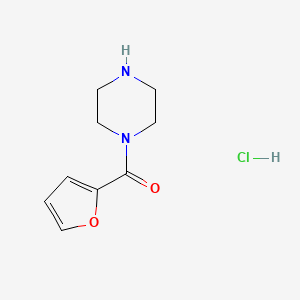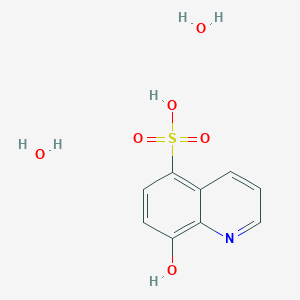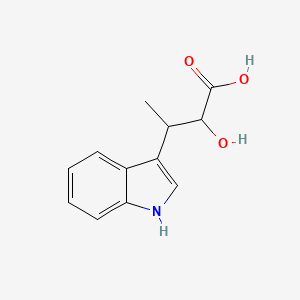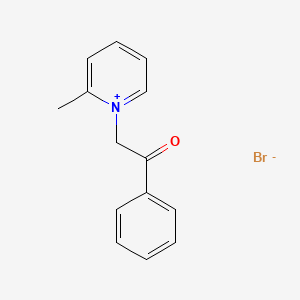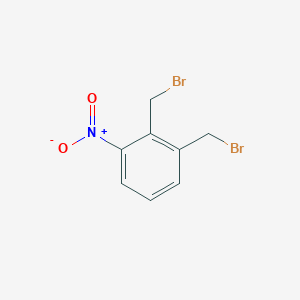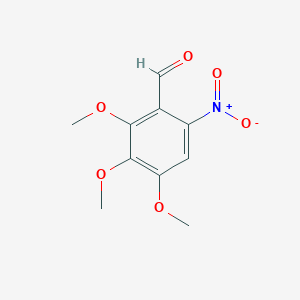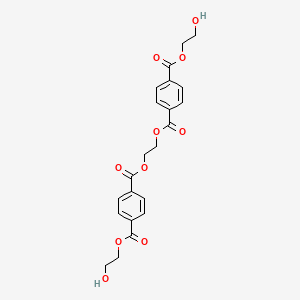
1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane
Descripción general
Descripción
1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane, also known as 1,4-Benzenedicarboxylic acid, 4,4’- (1,2-ethanediyl) bis (2-hydroxyethyl) ester, is a compound with the molecular formula C22H22O10 . It has an average mass of 446.404 Da and a monoisotopic mass of 446.121307 Da . This compound is a copolyester formed from used PET beverage bottles .
Molecular Structure Analysis
The molecular structure of 1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane is based on its molecular formula, C22H22O10 . Unfortunately, the specific structural details are not provided in the available resources.Aplicaciones Científicas De Investigación
Extraction Agent for Lead(II)
1,2-Bis[2-(2‘-carboxyalkyloxy)phenoxy]ethanes, a class of compounds related to 1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane, have been synthesized and used in the selective extraction of Pb(II). These compounds, which possess pseudo-18-crown-6 frameworks, demonstrate higher Pb(II)/Cu(II) selectivities than their monocarboxylic acid analogues. Their extraction efficiency for lead is notable, with the molecular structure of the ligands influencing their extraction capabilities (Hayashita et al., 1999).
Flame Retardant Decomposition
The thermal decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a flame retardant chemically similar to 1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane, has been studied in detail. The decomposition mechanisms involve multiple steps including a 1,3-hydrogen shift and H atom abstraction from CH2 sites. This research provides insights into the stability and decomposition pathways of similar brominated flame retardants (Altarawneh & Dlugogorski, 2014).
Metal–Organic Frameworks
1,2-Bis(4-pyridyl)ethane, a compound structurally related to 1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane, has been used in the synthesis of new metal–organic frameworks (MOFs). These MOFs exhibit potential for applications in catalysis, demonstrating effectiveness in olefin epoxidation reactions at ambient temperature using H2O2 as an oxidant. Their structural uniqueness and catalytic activity highlight the utility of such compounds in advanced material synthesis (Sen et al., 2013).
Crystal Structure Analysis
The crystal structure of compounds like 1,2-Bis(4-pyridyl)ethane, closely related to 1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane, has been analyzed in various studies. These analyses provide valuable information on the molecular geometry and bonding interactions, contributing to a deeper understanding of their potential applications in material science and chemistry (多位作者, 2012).
Polymer Synthesis and Characterization
Compounds structurally similar to 1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane have been utilized in the synthesis of polymers. The resulting polymers exhibit unique properties like liquid-crystalline behavior, indicating potential applications in advanced materials. Studies on these polymers' phase behavior and structural properties contribute to the development of new materials with specific functionalities (Percec et al., 1992).
Bioremediation of Environmental Pollutants
Research has explored the use of enzymes for the bioremediation of environmental pollutants like Bisphenol A, a compound similar in structure to 1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane. This approach demonstrates the potential for using biological methods to degrade harmful chemicals in the environment, offering a sustainable solution to pollution (Chhaya & Gupte, 2013).
Propiedades
IUPAC Name |
4-O-[2-[4-(2-hydroxyethoxycarbonyl)benzoyl]oxyethyl] 1-O-(2-hydroxyethyl) benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c23-9-11-29-19(25)15-1-5-17(6-2-15)21(27)31-13-14-32-22(28)18-7-3-16(4-8-18)20(26)30-12-10-24/h1-8,23-24H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNDVBDBKRCKDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCO)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346577 | |
| Record name | 1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane | |
CAS RN |
2144-69-6 | |
| Record name | 1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-BIS(P-(2-HYDROXYETHOXYCARBONYL)BENZOYLOXY)ETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUY5TYP54E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



